[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
Description
[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C8H13N3O·HCl It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Properties
IUPAC Name |
2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c9-5-4-7-10-8(12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIKVCVBJAUKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the ethylamine chain are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring or the ethylamine chain.
Scientific Research Applications
Medicinal Chemistry
The oxadiazole moiety is recognized as a pharmacophore in drug design. Compounds containing oxadiazole derivatives have shown various biological activities, including anti-inflammatory and antimicrobial properties. The potential applications include:
- Drug Development : [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride can serve as a lead compound for synthesizing new pharmaceuticals targeting specific diseases.
- Biological Activity Studies : Investigating its effects on cellular pathways and interactions with biological targets.
Organic Synthesis
This compound can act as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules:
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, enabling the introduction of different functional groups.
- Synthesis of Complex Molecules : It can be used in the synthesis of other heterocyclic compounds or materials with desired properties.
Material Science
Oxadiazole derivatives are increasingly used in developing advanced materials due to their unique electronic properties:
- Energetic Materials : Research into using this compound in explosives or propellants due to its stability and energy content.
- Fluorescent Dyes : Potential application in creating dyes for biological imaging or sensing technologies.
- Organic Light-emitting Diodes (OLEDs) : Investigating the use of the compound in optoelectronic devices due to its electronic characteristics.
Mechanism of Action
The mechanism of action of [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can inhibit enzymes, modulate receptor activity, or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyclobutyl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with similar structural features.
1,2,4-Oxadiazole derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the ethylamine chain
Biological Activity
[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is a chemical compound with significant potential in medicinal chemistry and material science. This compound features an oxadiazole core, which is known for its diverse biological activities. The aim of this article is to explore the biological activity of this compound, synthesizing information from various research studies, case studies, and data tables.
Molecular Characteristics
- IUPAC Name : 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine; hydrochloride
- Molecular Formula : C8H13N3O·HCl
- Molecular Weight : 203.67 g/mol
- LogP : -0.17
- Rotatable Bonds : 3
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring plays a crucial role in mediating these interactions, making it a promising candidate for drug development.
Potential Biological Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and derivatives of oxadiazole:
- Anticancer Activity :
-
Antimicrobial Properties :
- Research conducted by Kumar et al. (2021) demonstrated that oxadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The study highlighted the structure-activity relationship (SAR), suggesting that modifications on the oxadiazole ring enhance antimicrobial efficacy .
- Neuroprotective Effects :
Data Table of Biological Activities
| Biological Activity | Reference | Observed Effect |
|---|---|---|
| Anticancer Activity | Zhang et al. | IC50 < 10 µM in breast cancer cells |
| Antimicrobial Activity | Kumar et al. | Effective against multiple bacteria |
| Neuroprotective Effects | Smith et al. | Reduced oxidative stress in neurons |
Q & A
Q. What are the recommended synthetic routes for [2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride, and how do reaction conditions influence yield?
The synthesis of oxadiazole-containing amines typically involves cyclization of amidoxime precursors with activated carbonyl compounds. For example, 1,2,4-oxadiazol-3-amine derivatives can be synthesized via refluxing amidoximes with acyl chlorides in the presence of acetic acid as a catalyst . For the cyclobutyl substituent, cyclobutane carboxylic acid derivatives (e.g., cyclobutane carbonyl chloride) may serve as precursors. Hydrochloride salt formation is achieved by treating the free amine with HCl gas in anhydrous ether . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to avoid side products like over-oxidized species or incomplete cyclization .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : - and -NMR are essential for verifying the cyclobutyl group (distinctive coupling patterns for strained cycloalkanes) and the oxadiazole ring (e.g., deshielded protons at δ 8.5–9.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly to confirm the hydrochloride salt formation via Cl⁻ ion coordination and hydrogen-bonding networks .
- HRMS : High-resolution mass spectrometry confirms molecular formula integrity, especially for distinguishing between neutral amine and its protonated form .
Q. How does the hydrochloride salt form affect the compound’s stability and solubility in aqueous buffers?
The hydrochloride salt enhances water solubility due to ionic dissociation but may introduce hygroscopicity. Stability studies under varying pH (e.g., 2–8) and temperature (4–37°C) are necessary to assess degradation pathways (e.g., oxadiazole ring hydrolysis or cyclobutane ring strain-induced decomposition) . Lyophilization is recommended for long-term storage to prevent hydrate formation .
Advanced Research Questions
Q. What structure-activity relationships (SAR) justify the cyclobutyl and oxadiazole motifs in biological targeting?
- Cyclobutyl group : Introduces steric bulk and conformational rigidity, potentially enhancing binding selectivity to hydrophobic pockets in enzymes or receptors (e.g., serotonin or histamine receptors) .
- 1,2,4-Oxadiazole : Acts as a bioisostere for ester or amide groups, improving metabolic stability while maintaining hydrogen-bonding capacity. The 3-position substitution (ethylamine) facilitates linker flexibility for conjugation with pharmacophores .
- SAR studies in diuretic analogs (e.g., CGS 4270) suggest that 5-aryl substitutions on oxadiazole reduce activity, whereas small cycloalkyl groups (e.g., cyclobutyl) retain potency .
Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics and receptor engagement?
- Dosing : Intravenous and oral administration in rodent models to measure bioavailability. The hydrochloride salt’s solubility aids in formulation .
- Metabolite profiling : LC-MS/MS to detect oxidative metabolites (e.g., cyclobutyl ring opening) or glucuronidation of the amine group .
- Receptor binding : Radioligand displacement assays (e.g., -labeled 5-HT or 5-HT ligands) to quantify affinity, with computational docking (AutoDock Vina) to model interactions .
Q. What analytical strategies resolve contradictions in biological activity data between similar oxadiazole derivatives?
- Orthogonal assays : Compare functional (e.g., cAMP accumulation) vs. binding assays to distinguish allosteric vs. orthosteric effects .
- Batch variability : Ensure synthetic purity (>95% by HPLC) and exclude trace metal contaminants (ICP-MS) that may modulate activity .
- Species-specificity : Test cross-reactivity in human vs. rodent receptor isoforms (e.g., cloned 5-HT receptors in HEK293 cells) .
Q. Which computational methods predict the compound’s interaction with cytochrome P450 enzymes?
- Docking simulations : Use Crystal structures of CYP3A4 or CYP2D6 to assess binding poses and potential for metabolism-driven inactivation .
- QSAR models : Train models on oxadiazole derivatives with known values to estimate metabolic stability .
Methodological Challenges and Solutions
Q. How can researchers optimize purification of this compound from reaction mixtures?
Q. What in vitro assays are suitable for assessing off-target effects on ion channels or transporters?
Q. How do structural analogs (e.g., 5-methyl or 5-tert-butyl oxadiazoles) inform lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
